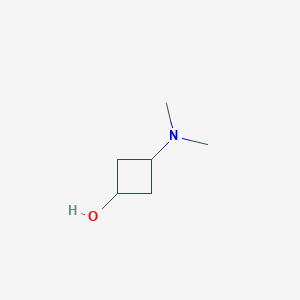

3-(Dimethylamino)cyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Dimethylamino)cyclobutan-1-ol is a chemical compound with the molecular formula C6H13NO . It is available in two forms: hydrochloride and trans . The hydrochloride form has a molecular weight of 151.64 , while the trans form has a molecular weight of 115.18 .

Molecular Structure Analysis

The molecular structure of 3-(Dimethylamino)cyclobutan-1-ol consists of a cyclobutanol ring with a dimethylamino group attached . The InChI code for the hydrochloride form is 1S/C6H13NO.ClH/c1-7(2)5-3-6(8)4-5;/h5-6,8H,3-4H2,1-2H3;1H , and for the trans form, it’s 1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3/t5-,6- .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Dimethylamino)cyclobutan-1-ol include a density of 1.0±0.1 g/cm3 . The boiling point is 170.0±33.0 °C at 760 mmHg . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its molar refractivity is 33.1±0.4 cm3 .Applications De Recherche Scientifique

Femtosecond Time-Resolved Infrared Spectroscopy

A study by Schreier et al. (2007) utilized femtosecond time-resolved infrared spectroscopy to study the formation of cyclobutane dimers in oligodeoxynucleotides, revealing the ultrafast appearance of mutagenic photolesions upon ultraviolet excitation, pointing to an excited-state reaction that is approximately barrierless for bases properly oriented at the instant of light absorption (Schreier et al., 2007).

Conventional Strain Energy and the Gem-Dimethyl Effect

Ringer and Magers (2007) examined the gem-dimethyl effect in cyclobutane and its derivatives, showing how substituents accelerate cyclization, which is significant in organic synthesis. Their computational analysis suggests that 1,1-dimethylcyclobutane is less strained than cyclobutane, highlighting a thermodynamic component to the gem-dimethyl effect (Ringer & Magers, 2007).

Thymine Dimer Formation

Marguet and Markovitsi (2005) investigated the formation of thymine dimers in oligonucleotides using laser flash photolysis, providing insights into the ultrafast formation of these dimers, which are significant in understanding DNA damage by ultraviolet light (Marguet & Markovitsi, 2005).

Structural Aspects and Functionality of Cyclobutane Derivatives

A minireview by Ito (2018) covers recent findings on cyclobutane derivatives, focusing on structural characters, their usefulness for organoelectronics, and the activation of small molecules. This review encompasses the broader applications of cyclobutane derivatives beyond simple chemical reactivity, highlighting their potential in materials science (Ito, 2018).

Oxidative Repair of Pyrimidine Cyclobutane Dimers

Haddad et al. (2020) explored the oxidative repair of pyrimidine cyclobutane dimers by nitrate radicals through laser flash photolysis and computational studies. This research provides valuable insights into the mechanisms of DNA lesion repair, emphasizing the role of configuration and constitution at the cyclobutane ring on the oxidative repair process (Haddad et al., 2020).

Safety and Hazards

The safety information for 3-(Dimethylamino)cyclobutan-1-ol hydrochloride includes hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

Propriétés

IUPAC Name |

3-(dimethylamino)cyclobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAWMBIBGQABHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275435 |

Source

|

| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)cyclobutan-1-ol | |

CAS RN |

905821-42-3 |

Source

|

| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-(4,4'-Biphenylylene)bis(bicyclo[2.2.1]hepta-5-ene-2,3-dicarbimide)](/img/structure/B2739638.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2739641.png)

![N-[3-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2739643.png)

![6-Benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2739648.png)

![3-Ethyl-9-(p-tolyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2739652.png)